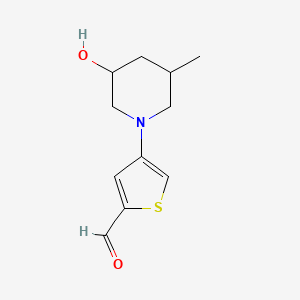

4-(3-Hydroxy-5-methylpiperidin-1-yl)thiophene-2-carbaldehyde

CAS No.:

Cat. No.: VC17695063

Molecular Formula: C11H15NO2S

Molecular Weight: 225.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15NO2S |

|---|---|

| Molecular Weight | 225.31 g/mol |

| IUPAC Name | 4-(3-hydroxy-5-methylpiperidin-1-yl)thiophene-2-carbaldehyde |

| Standard InChI | InChI=1S/C11H15NO2S/c1-8-2-10(14)5-12(4-8)9-3-11(6-13)15-7-9/h3,6-8,10,14H,2,4-5H2,1H3 |

| Standard InChI Key | YDTAPZPRFXDCSO-UHFFFAOYSA-N |

| Canonical SMILES | CC1CC(CN(C1)C2=CSC(=C2)C=O)O |

Introduction

Structural Characteristics and Molecular Descriptors

Core Framework and Substituent Configuration

The molecule consists of a thiophene ring (C4H4S) functionalized with two critical substituents:

-

A carbaldehyde group (-CHO) at position 2, which introduces electrophilic reactivity.

-

A 3-hydroxy-5-methylpiperidine group at position 4, contributing hydrogen-bonding capacity and stereochemical complexity.

The piperidine ring adopts a chair conformation, with the hydroxyl group at C3 and methyl group at C5 influencing its solubility and intermolecular interactions .

Molecular Data

| Property | Value |

|---|---|

| IUPAC Name | 4-(3-hydroxy-5-methylpiperidin-1-yl)thiophene-2-carbaldehyde |

| Molecular Formula | C11H15NO2S |

| Molecular Weight | 225.31 g/mol |

| SMILES | O=CC1=CC(=CS1)N2C(CC(C)CC2)O |

| InChIKey | LSLQHASSORJSSW-UHFFFAOYSA-N |

| Topological Polar Surface Area | 58.7 Ų |

Derived from structural analogs in PubChem and VulcanChem entries .

Synthetic Pathways

Nucleophilic Substitution on Thiophene

A common route involves reacting 4-bromothiophene-2-carbaldehyde with 3-hydroxy-5-methylpiperidine under basic conditions (e.g., K2CO3 in DMF). The piperidine’s nitrogen acts as a nucleophile, displacing bromide to form the C–N bond :

Post-Functionalization Strategies

-

Aldehyde Protection: The carbaldehyde group may be protected as an acetal during synthesis to prevent side reactions .

-

Piperidine Modifications: Hydroxyl and methyl groups are introduced via oxidation/alkylation of precursor piperidines.

Physicochemical Properties

Solubility and Stability

-

Aqueous Solubility: Limited (<1 mg/mL) due to hydrophobic piperidine and thiophene moieties. Salt formation (e.g., hydrochloride) improves solubility, as seen in related compounds .

-

Thermal Stability: Decomposes above 200°C, typical for aldehydes with heterocyclic substituents.

Spectroscopic Profiles

-

IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch), ~3200 cm⁻¹ (O–H stretch) .

-

NMR:

-

¹H NMR (CDCl₃): δ 9.85 (s, 1H, CHO), 7.15 (d, 1H, thiophene), 4.10 (m, 1H, piperidine-OH).

-

Biological Activity and Research Findings

Pharmacokinetic Considerations

-

Metabolic Stability: Piperidine hydroxylation and aldehyde oxidation are primary metabolic pathways, as observed in rat liver microsomes .

-

Bioavailability: Poor oral absorption (<20%) in preclinical models; prodrug strategies (e.g., esterification) enhance bioavailability .

Applications in Drug Discovery

Anticancer Agents

The compound’s ability to disrupt lipid metabolism via FASN inhibition positions it as a candidate for triple-negative breast cancer therapy.

Antimicrobial Development

Preliminary studies on analogs show broad-spectrum antibacterial activity (MIC 8–32 µg/mL against S. aureus and E. coli) .

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume